molecular formula C19H20ClN3O2S B11005308 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B11005308
M. Wt: 389.9 g/mol
InChI Key: GXROVFDHPRKBMV-UHFFFAOYSA-N
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Description

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common route starts with the formation of the thiazole ring through the cyclization of a thiourea derivative with a halogenated ketone. The chlorophenyl group is introduced via a nucleophilic substitution reaction. The final steps involve the formation of the pyrrol ring and the attachment of the tetrahydropyran moiety through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the imino group results in amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole and chlorophenyl groups suggests possible interactions with biological targets.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific proteins or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and chlorophenyl group are key to its binding affinity, while the tetrahydropyran moiety may influence its solubility and bioavailability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-1,3-thiazole: Shares the thiazole and chlorophenyl groups but lacks the pyrrol and tetrahydropyran moieties.

    5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol: Contains the pyrrol and tetrahydropyran moieties but lacks the thiazole and chlorophenyl groups.

Uniqueness

The uniqueness of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications across various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H20ClN3O2S

Molecular Weight

389.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(oxan-4-ylmethyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H20ClN3O2S/c20-14-3-1-13(2-4-14)15-11-26-19(22-15)17-16(24)10-23(18(17)21)9-12-5-7-25-8-6-12/h1-4,11-12,21,24H,5-10H2

InChI Key

GXROVFDHPRKBMV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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